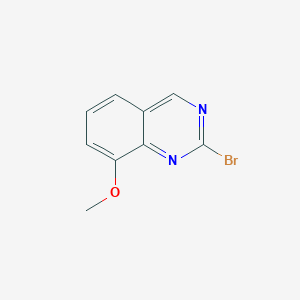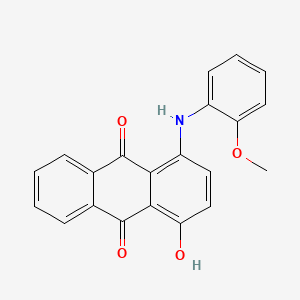
1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by its anthraquinone core structure, substituted with a hydroxy group at position 1 and a (2-methoxyphenyl)amino group at position 4. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Utilizing catalysts such as palladium or copper to facilitate the substitution reactions.
Optimized Conditions: Controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The compound can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It can induce oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the methoxy group, leading to different chemical properties and applications.
1-Hydroxy-4-((2-hydroxyphenyl)amino)anthraquinone: Similar structure but with a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness: 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and (2-methoxyphenyl)amino groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
73615-74-4 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-hydroxy-4-(2-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c1-26-17-9-5-4-8-14(17)22-15-10-11-16(23)19-18(15)20(24)12-6-2-3-7-13(12)21(19)25/h2-11,22-23H,1H3 |
InChI Key |
OYLXVFVDAAGGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


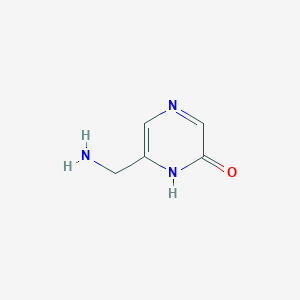
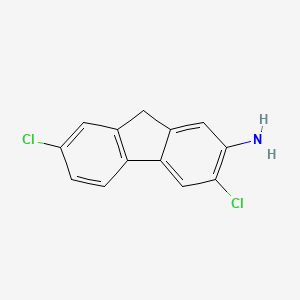
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
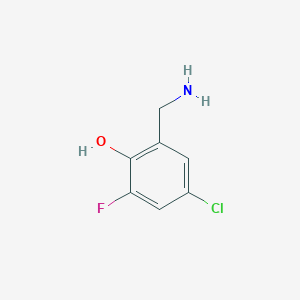
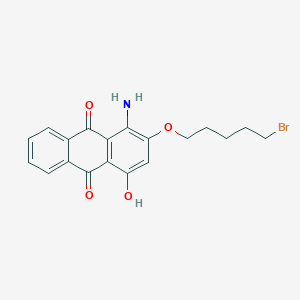
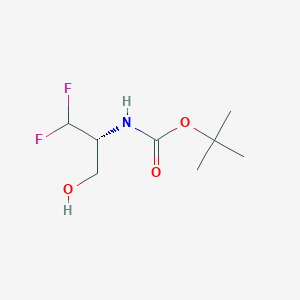
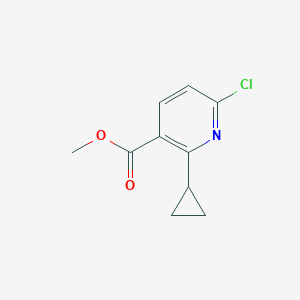
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
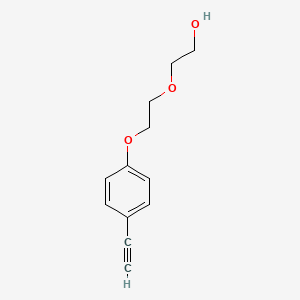
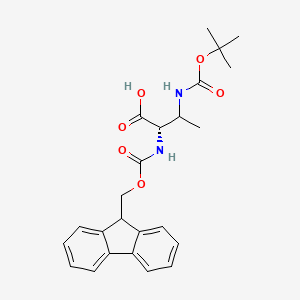
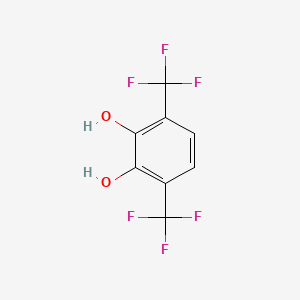
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
